Cefteram Pivoxil
Description
This compound is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of this compound, the ester bond is cleaved, releasing active cefteram.
structure given in first source
See also: Cefteram (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
| Record name | Cefteram pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-81-7 | |
| Record name | Cefteram pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefteram pivoxil [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefteram pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFTERAM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefteram Pivoxil on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic that plays a crucial role in the management of various bacterial infections. As a prodrug, it is metabolically activated to its active form, Cefteram, which exerts a potent bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Cefteram on bacterial cell walls, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). This document delves into the quantitative aspects of its efficacy, details the experimental protocols for its evaluation, and provides visual representations of the key pathways and processes involved.
Introduction
The bacterial cell wall is an essential structure that provides mechanical rigidity and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis and maintenance of this intricate network are orchestrated by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1] β-lactam antibiotics, including cephalosporins like Cefteram, derive their therapeutic effect from their ability to interfere with the function of these vital enzymes.[2]
This compound is an ester prodrug of Cefteram, a modification that enhances its oral bioavailability. Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active metabolite, Cefteram. This guide will focus on the mechanism of action of the active form, Cefteram.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of Cefteram is a direct consequence of its ability to disrupt the final stages of peptidoglycan synthesis. This process can be broken down into the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefteram, possessing a β-lactam ring structurally analogous to the D-Ala-D-Ala terminus of the peptidoglycan precursor, acts as a suicide inhibitor of PBPs.[1] It covalently binds to the active site serine residue of these enzymes, forming a stable and inactive acyl-enzyme complex. This acylation reaction effectively prevents the PBPs from carrying out their physiological function.
-
Inhibition of Transpeptidation: The primary role of many PBPs is to catalyze the transpeptidation reaction, which involves the formation of peptide cross-links between adjacent glycan chains. By inactivating these transpeptidases, Cefteram prevents the formation of a rigid, three-dimensional peptidoglycan meshwork.[1]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened and structurally compromised cell wall. In the face of high internal osmotic pressure, the bacterium is unable to maintain its structural integrity, resulting in cell swelling and eventual lysis.
The following diagram illustrates the core mechanism of Cefteram's action on the bacterial cell wall.
Caption: Mechanism of Cefteram action on bacterial cell wall synthesis.
Quantitative Data: In Vitro Efficacy
The in vitro activity of an antibiotic is a critical determinant of its clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Cefteram against key respiratory pathogens.
Table 1: MIC Values of Cefteram against Streptococcus pneumoniae
| Metric | MIC (µg/mL) |
| MIC50 | 0.06 |
| MIC90 | 0.5 |
| Range | 0.016 - 2 |
| [2] |
Table 2: MIC Values of Cefteram against Haemophilus influenzae
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.06 | 0.25 |
| β-lactamase-positive | <0.03 | 0.06 |
| [3] |
Table 3: MIC Values of Cefteram against Moraxella catarrhalis
Specific MIC50 and MIC90 values for Cefteram against Moraxella catarrhalis were not available in the reviewed literature. However, third-generation cephalosporins generally exhibit good activity against this pathogen.[4][5][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cefteram is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Cefteram Stock Solution: A stock solution of Cefteram is prepared in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the Cefteram stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted Cefteram are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Cefteram that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for MIC determination.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Penicillin-Binding Protein (PBP) Affinity (IC50)
The affinity of Cefteram for specific PBPs is determined through a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL. The 50% inhibitory concentration (IC50) is the concentration of Cefteram required to inhibit 50% of the binding of the fluorescent probe to a specific PBP.
Protocol:
-
Bacterial Membrane Preparation:
-
Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed.
-
The cells are lysed (e.g., by sonication or French press) to release the cellular contents.
-
The membrane fraction, containing the PBPs, is isolated by ultracentrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of Cefteram for a specific time to allow for binding to the PBPs.
-
A fixed, saturating concentration of Bocillin FL is then added to the mixture and incubated to label any PBPs not bound by Cefteram.
-
-
SDS-PAGE and Fluorescence Detection:
-
The reaction is stopped, and the membrane proteins are solubilized and denatured.
-
The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is visualized using a fluorescence scanner to detect the Bocillin FL-labeled PBPs.
-
-
IC50 Determination:
-
The intensity of the fluorescent bands corresponding to each PBP is quantified.
-
The IC50 value for each PBP is calculated as the concentration of Cefteram that results in a 50% reduction in the fluorescence intensity compared to a control with no Cefteram.
-
The following diagram illustrates the experimental workflow for determining PBP binding affinity.
Caption: Experimental workflow for PBP binding affinity (IC50) determination.
Note: Specific IC50 values for Cefteram's binding to PBPs of key respiratory pathogens were not publicly available at the time of this guide's compilation. The methodology described is a standard approach used for other β-lactam antibiotics.
Conclusion
This compound, through its active metabolite Cefteram, is a potent inhibitor of bacterial cell wall synthesis. Its mechanism of action, centered on the irreversible inactivation of essential penicillin-binding proteins, leads to the disruption of peptidoglycan integrity and subsequent bacterial lysis. The quantitative data on its in vitro activity underscore its efficacy against a range of important respiratory pathogens. The experimental protocols detailed herein provide a framework for the continued evaluation of Cefteram and the development of novel antibacterial agents targeting the bacterial cell wall. Further research to elucidate the specific binding affinities of Cefteram to the various PBPs in a wider range of clinical isolates will provide a more granular understanding of its antibacterial spectrum and potential for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 3. karger.com [karger.com]
- 4. Characterization of Haemophilus influenzae Strains with Non-Enzymatic Resistance to β-Lactam Antibiotics Caused by Mutations in the PBP3 Gene in the Czech Republic in 2010–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
In-Depth Technical Guide: Antibacterial Spectrum of Cefteram Pivoxil Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, being hydrolyzed in the body to its active form, cefteram.[1] Like other β-lactam antibiotics, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. Cefteram exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides a detailed overview of the in vitro activity of cefteram against a range of clinically relevant Gram-positive bacteria, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action and testing workflows.
Mechanism of Action
Cefteram's primary mode of action is the inhibition of bacterial cell wall synthesis. As a β-lactam antibiotic, it mimics the D-Ala-D-Ala substrate of the transpeptidase enzymes (a type of PBP). This allows it to bind to the active site of PBPs, leading to their acylation and subsequent inactivation. The inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of cefteram against various Gram-positive bacteria, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. Data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Gram-Positive Cocci | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 35 | 0.05 | 0.39 | [2] |
| Streptococcus pyogenes | 100 | ≤0.025 | 0.05 | [3] |
Note: Data for Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium against Cefteram specifically were not available in the searched literature. The activity of third-generation cephalosporins against Enterococcus spp. is generally limited.
Experimental Protocols
The determination of the in vitro antibacterial activity of cefteram is primarily conducted using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of cefteram is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the serially diluted cefteram are inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of cefteram that completely inhibits visible bacterial growth.
Agar Dilution Method
The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Detailed Methodology:
-
Preparation of Agar Plates: A stock solution of cefteram is prepared and added to molten Mueller-Hinton agar to create a series of plates with twofold dilutions of the antibiotic.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator. A growth control plate (agar without antibiotic) is also inoculated.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of cefteram that completely inhibits the visible growth of the bacteria on the agar surface.
Conclusion
Cefteram, the active metabolite of this compound, demonstrates significant in vitro activity against key Gram-positive pathogens, particularly Streptococcus pneumoniae and Streptococcus pyogenes. Its mechanism of action, typical of β-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis. The standardized methodologies for determining its antibacterial spectrum, such as broth microdilution and agar dilution, provide a reliable basis for evaluating its efficacy. This technical guide provides drug development professionals and researchers with a foundational understanding of cefteram's activity against Gram-positive bacteria, which is essential for its clinical application and further research.
References
The Antibacterial Spectrum of Cefteram Pivoxil Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram Pivoxil, an oral third-generation cephalosporin, serves as a prodrug to its active form, Cefteram. This guide provides a detailed overview of the in vitro activity of Cefteram against a range of clinically relevant gram-negative bacteria. By inhibiting bacterial cell wall synthesis, Cefteram demonstrates potent bactericidal effects. This document synthesizes available quantitative data on its antibacterial spectrum, outlines the standardized experimental methodologies for determining susceptibility, and illustrates the key molecular interactions and resistance mechanisms. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.
Introduction
This compound is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is hydrolyzed in the intestinal tract to its active metabolite, Cefteram.[1] Cefteram exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall. This mechanism of action is particularly effective against a variety of gram-positive and gram-negative bacteria.[1] This technical guide focuses on the antibacterial spectrum of Cefteram against clinically significant gram-negative pathogens, presenting quantitative susceptibility data and the methodologies used for its determination.
Mechanism of Action
The bactericidal effect of Cefteram is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Specifically, Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[1][3]
Signaling Pathway: Mechanism of Action and Resistance
Caption: Cefteram's mechanism of action and common bacterial resistance pathways.
In Vitro Antibacterial Spectrum
The in vitro activity of Cefteram has been evaluated against a variety of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of Cefteram against Enterobacteriaceae
| Bacterial Species (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Not Specified | Potent Activity | Potent Activity |
| Klebsiella pneumoniae | Not Specified | Potent Activity | Potent Activity |
| Proteus mirabilis | Not Specified | Potent Activity | Potent Activity |
| Serratia marcescens | Not Specified | Resistant | Resistant |
| Citrobacter freundii | Not Specified | Resistant | Resistant |
| Enterobacter cloacae | Not Specified | Resistant | Resistant |
Data sourced from a 1996 study on clinical isolates in Japan.[4] Note that specific MIC ranges were not provided in the abstract, but the study indicated potent activity against E. coli, K. pneumoniae, and P. mirabilis, while most strains of S. marcescens, C. freundii, and E. cloacae demonstrated resistance.
Table 2: In Vitro Activity of Cefteram against Other Gram-Negative Bacteria
| Bacterial Species (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Moraxella (Branhamella) catarrhalis | Not Specified | Excellent Activity | Excellent Activity |
| Neisseria gonorrhoeae | Not Specified | Excellent Activity | Excellent Activity |
| Haemophilus influenzae (including ampicillin-resistant strains) | Not Specified | Excellent Activity | Excellent Activity |
Data sourced from a 1996 study on clinical isolates in Japan.[4] The study highlights excellent antibacterial activities against these species, including ampicillin-resistant strains of H. influenzae.
Experimental Protocols
The determination of the in vitro susceptibility of bacteria to Cefteram is performed using standardized methods, primarily broth microdilution or agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07)
This method involves the use of a series of wells in a microtiter plate, each containing a different concentration of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A twofold serial dilution of Cefteram is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Cefteram that completely inhibits the visible growth of the organism.
Agar Dilution Method (CLSI M07)
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.
-
Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of Cefteram.
-
Inoculum Preparation: The bacterial inoculum is prepared and standardized to a density of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefteram at which there is no visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the MIC of an antimicrobial agent.
Mechanisms of Resistance in Gram-Negative Bacteria
Resistance to cephalosporins, including Cefteram, in gram-negative bacteria is a significant clinical concern and can arise through several mechanisms:
-
β-Lactamase Production: This is the most common resistance mechanism. β-lactamase enzymes hydrolyze the β-lactam ring of the cephalosporin, inactivating the drug.
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their binding affinity for Cefteram, rendering the antibiotic less effective.
-
Reduced Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier. A decrease in the number or a change in the structure of porin channels can limit the entry of Cefteram into the bacterial cell.
-
Efflux Pumps: Some bacteria have efflux pumps that can actively transport Cefteram out of the cell, preventing it from reaching its PBP targets.
Conclusion
This compound, through its active metabolite Cefteram, demonstrates significant in vitro activity against a range of gram-negative bacteria, particularly Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, and Moraxella catarrhalis. However, resistance has been noted in species such as Serratia marcescens, Citrobacter freundii, and Enterobacter cloacae. The standardized methodologies outlined by CLSI are crucial for the accurate determination of its antibacterial spectrum. A thorough understanding of its mechanism of action and the prevalent resistance mechanisms is essential for the effective clinical application of this compound and for guiding future drug development initiatives.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. dokumen.pub [dokumen.pub]
- 3. intertekinform.com [intertekinform.com]
- 4. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrolysis of Cefteram Pivoxil: A Technical Guide to its Conversion into the Active Antibiotic Cefteram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is designed to enhance oral bioavailability, undergoing enzymatic hydrolysis in the body to release its active form, Cefteram. This technical guide provides an in-depth analysis of the hydrolysis process, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms. Understanding the kinetics and pathways of this conversion is critical for optimizing drug delivery, ensuring therapeutic efficacy, and guiding the development of future oral β-lactam antibiotics.
Introduction
Oral delivery of β-lactam antibiotics is often hampered by poor absorption due to their hydrophilic nature. The prodrug strategy, wherein a lipophilic moiety is attached to the parent drug to improve its passage through the gastrointestinal tract, is a well-established approach to overcome this challenge. This compound, the pivaloyloxymethyl ester of Cefteram, exemplifies this strategy.[1] Following oral administration, this compound is absorbed and subsequently hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to yield the active antibacterial agent, Cefteram.[1][2] This guide will delve into the technical aspects of this crucial activation step.
The Hydrolysis Pathway
The fundamental principle behind the prodrug action of this compound lies in its enzymatic cleavage. The ester linkage is susceptible to hydrolysis by esterase enzymes, which are abundant in the human body. This process releases the active Cefteram molecule, along with pivalic acid and formaldehyde as byproducts.
Figure 1: General Hydrolysis Pathway of this compound.
Quantitative Data on Hydrolysis and Bioavailability
Pharmacokinetic Parameters of Active Cefteram after Oral Administration of this compound in Children
The following table summarizes the peak serum concentrations (Cmax) of the active form, Cefteram, and its urinary excretion following oral administration of this compound to children at various doses.
| Dose of this compound (mg/kg) | Mean Peak Serum Concentration (Cmax) of Cefteram (µg/mL) | Time to Peak Concentration (hours) | Mean Urinary Excretion of Cefteram (within 8 hours, % of dose) |
| 1.5 | 0.99 | 1-2 | 11.8% (average of 2 patients) |
| 3 | 1.25 | 1-2 | 18.4% |
| 6 | 1.17 | 1-2 | 7.5% (average of 2 patients) |
| Data sourced from a pharmacokinetic study in children aged 2 to 11 years.[3] |
Comparative Bioavailability of Pivoxil-Containing Cephalosporin Prodrugs
Studies on other pivoxil-ester cephalosporin prodrugs provide a useful benchmark for understanding the expected bioavailability of this compound.
| Prodrug | Formulation | Bioavailability (%) | Conditions |
| Cefetamet Pivoxil | Tablet | ~50% | With food[2] |
| Cefetamet Pivoxil | Tablet | 55.0 ± 8.0% | With food[4] |
| Cefetamet Pivoxil | Syrup | 37.9 ± 6.0% | With food[4] |
| Cefcapene Pivoxil | Not specified | Predicted oral absorption in humans: 66.5% (Caco-2 model), 77.1% (rat intestine model) | In-vitro models[5] |
Experimental Protocols for Studying this compound Hydrolysis
The following protocols are based on established methodologies for the stability testing and hydrolysis of similar cephalosporin prodrugs, such as Cefditoren Pivoxil and Cefcapene Pivoxil, and can be adapted for this compound.
Forced Hydrolysis Studies (Chemical Stability)
These studies are crucial for identifying degradation products and developing stability-indicating analytical methods.
Objective: To assess the chemical stability of this compound under acidic, alkaline, and neutral conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), e.g., 0.1 N
-
Sodium hydroxide (NaOH), e.g., 0.1 N
-
Purified water
-
Methanol or other suitable organic solvent
-
HPLC-grade solvents and reagents
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes) due to expected faster degradation.
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Sample Neutralization: After the incubation period, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC or LC-MS/TOF.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical and pharmacokinetic evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Cefteram Pivoxil: An In-Vitro Analysis Against Clinical Isolates
This technical guide provides an in-depth overview of the initial in-vitro screening of Cefteram Pivoxil, a third-generation oral cephem antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative susceptibility data, and visual representations of key processes.
Introduction
This compound is an orally administered prodrug that belongs to the third-generation cephalosporin class of antibiotics. Following oral administration, it is hydrolyzed by esterases into its active metabolite, cefteram. Cefteram exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections, particularly those affecting the respiratory tract. This guide focuses on the foundational step in evaluating its efficacy: the initial in-vitro screening against a panel of contemporary clinical isolates.
Mechanism of Action
The antibacterial effect of cefteram is achieved through the inhibition of bacterial cell wall synthesis. The active form, cefteram, covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, cefteram compromises the cell wall's integrity, leading to cell lysis and bacterial death.
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Cefteram Pivoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, Cefteram.[1] Cefteram exhibits broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using standard methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.
Mechanism of Action
Cefteram, the active metabolite of this compound, functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis. By inhibiting these enzymes, Cefteram disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and ultimately resulting in bacterial cell lysis and death.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4]
Materials:
-
This compound (or its active form, Cefteram, for direct testing)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., reference strains from ATCC or clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: Since this compound is a prodrug, for in vitro testing, using the active form, Cefteram, is preferred if available. If using the prodrug, it is assumed to convert to the active form in the growth medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the antibiotic.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.
-
Quality Control:
-
Standard quality control strains with known MIC ranges for other cephalosporins should be tested concurrently. Recommended QC strains by EUCAST include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213.[2]
Data Presentation:
| Bacterial Species | Strain | Cefteram MIC Range (µg/mL) | Reference |
| Escherichia coli (cephem-resistant) | 37 clinical isolates | MIC₉₀: 3.13 | [5] |
| Escherichia coli (cephem-susceptible) | 25 clinical isolates | MIC₉₀: 0.78 | [5] |
| Haemophilus influenzae | Clinical Isolates | MIC₉₀: 0.03 | [6] |
| Moraxella catarrhalis | Clinical Isolates | MIC₉₀: 0.5 | [6] |
| Streptococcus pneumoniae (penicillin-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |
| Streptococcus pneumoniae (penicillin-non-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |
| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |
Note: The table presents MIC data for Cefteram, the active form of this compound.
Caption: Broth microdilution workflow for MIC determination.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[4][7][8]
Materials:
-
This compound impregnated disks (concentration to be determined based on expected MICs, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically place the this compound-impregnated disks on the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive charts. Note: As of the current knowledge, specific CLSI or EUCAST interpretive criteria for this compound are not available. Therefore, this method is primarily for research and comparative purposes.
-
Quality Control:
-
Test standard QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) with disks of other cephalosporins to ensure the validity of the test conditions.
Caption: Kirby-Bauer disk diffusion assay workflow.
Disclaimer
The protocols and data presented in these application notes are intended for research purposes only. The information is based on generally accepted microbiological techniques and available scientific literature. Specific interpretive criteria (breakpoints) for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Therefore, the results of these assays should be interpreted with caution and in the context of the specific research being conducted. It is recommended that each laboratory validates these methods for their specific applications.
References
- 1. toku-e.com [toku-e.com]
- 2. szu.gov.cz [szu.gov.cz]
- 3. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antimicrobial Activity of Cefditoren pivoxil, an Oral Cephalosporin, against Major Clinical Isolates -Infection and chemotherapy | Korea Science [koreascience.kr]
- 7. asm.org [asm.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cefteram Pivoxil Administration in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefteram. Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. These application notes provide detailed protocols for the administration of this compound in murine models of pneumonia and urinary tract infection, along with quantitative efficacy data to guide preclinical research and drug development.
Mechanism of Action
Cefteram, the active metabolite of this compound, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inactivates the PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis leads to a compromised cell wall, resulting in bacterial cell lysis and death.
Caption: Mechanism of action of this compound.
Efficacy Data in Murine Infection Models
The following tables summarize the quantitative efficacy of this compound in murine models of pneumonia and urinary tract infection.
Table 1: Efficacy of this compound in a Murine Pneumonia Model
| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Regimen | Outcome Measure | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Reference |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ddY | 10^6 (intranasal) | 10 mg/kg, orally, twice daily for 2 days | Viable cells in lungs | Significant reduction (specific log reduction not stated, but efficacy comparable to other effective cephems) | (Tasaka et al., 1998) |
| Streptococcus pneumoniae (Penicillin-Resistant) | ddY | 10^6 (intranasal) | 50 mg/kg, orally, twice daily for 2 days | Viable cells in lungs | Significant reduction, comparable to Cefpodoxime proxetil | (Tasaka et al., 1998) |
Table 2: Efficacy of this compound in a Murine Urinary Tract Infection Model
| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Regimen | Outcome Measure | Bacterial Load (log10 CFU/g kidney) | Reference |
| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 12.5 mg/kg, orally, single dose | Viable cells in kidneys | 3.8 ± 1.2 | (Odenholt-Tornqvist, 1995) |
| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 25 mg/kg, orally, single dose | Viable cells in kidneys | 2.9 ± 0.8 | (Odenholt-Tornqvist, 1995) |
| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 50 mg/kg, orally, single dose | Viable cells in kidneys | 2.1 ± 0.5 | (Odenholt-Tornqvist, 1995) |
| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | Untreated Control | Viable cells in kidneys | 5.9 ± 0.6 | (Odenholt-Tornqvist, 1995) |
Experimental Protocols
Murine Pneumonia Model Protocol
This protocol describes the induction of pneumonia in mice and subsequent treatment with this compound.
Caption: Experimental workflow for the murine pneumonia model.
Materials:
-
Streptococcus pneumoniae strain (penicillin-susceptible or -resistant)
-
Appropriate bacterial culture medium (e.g., Todd-Hewitt broth supplemented with yeast extract)
-
Sterile saline
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
ddY mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Sterile surgical instruments for organ harvesting
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Bacterial Culture: Culture S. pneumoniae to the mid-logarithmic growth phase.
-
Inoculum Preparation: Wash the bacterial cells and resuspend in sterile saline to a concentration of approximately 10^6 CFU per desired inoculation volume (e.g., 50 µL).
-
Infection:
-
Anesthetize mice lightly.
-
Administer the bacterial suspension (e.g., 50 µL containing 10^6 CFU) intranasally.
-
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Treatment:
-
At 24 hours post-infection, begin oral administration of this compound at the desired dosage (e.g., 10 mg/kg or 50 mg/kg).
-
Administer the treatment twice daily for two consecutive days. A control group should receive the vehicle only.
-
-
Outcome Assessment:
-
At a predetermined time after the final treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the lungs and homogenize in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).
-
Murine Ascending Urinary Tract Infection Model Protocol
This protocol details the establishment of a urinary tract infection in mice and subsequent treatment with this compound.
Caption: Experimental workflow for the murine UTI model.
Materials:
-
Uropathogenic Escherichia coli strain
-
Luria-Bertani (LB) broth or other suitable culture medium
-
Sterile saline
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Female NMRI mice (or other suitable strain)
-
Anesthetic
-
Fine, flexible catheter
-
Oral gavage needles
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
MacConkey agar or other suitable agar for E. coli enumeration
Procedure:
-
Bacterial Culture: Grow E. coli in broth overnight at 37°C.
-
Inoculum Preparation: Centrifuge the culture, wash the pellet, and resuspend in sterile saline to a concentration of 10^8 CFU per inoculation volume (e.g., 50 µL).
-
Infection:
-
Deprive mice of water for one hour before infection.
-
Anesthetize the mice.
-
Introduce a fine, flexible catheter into the bladder via the urethra and instill the bacterial suspension (e.g., 50 µL containing 10^8 CFU).
-
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Treatment:
-
At 24 hours post-infection, administer a single oral dose of this compound at the desired concentration (e.g., 12.5, 25, or 50 mg/kg). A control group should receive the vehicle only.
-
-
Outcome Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the kidneys, weigh them, and homogenize in a known volume of sterile PBS.
-
Perform serial dilutions of the kidney homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of kidney tissue).
-
Application Notes and Protocols for Determining Cefteram Pivoxil Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic used in the treatment of various bacterial infections. As with any therapeutic agent, evaluating its potential cytotoxicity is a critical aspect of preclinical safety assessment. These application notes provide a comprehensive overview of common cell culture-based assays for determining the cytotoxic effects of this compound on mammalian cells. Detailed protocols for key assays are provided to guide researchers in their experimental design and execution.
While specific cytotoxicity data for this compound is limited in publicly available literature, this document includes data from other third-generation cephalosporins, such as Ceftriaxone and Ceftazidime, to provide a comparative context. The underlying principle is that compounds of the same class may exhibit similar toxicological profiles.
Overview of Cytotoxicity Assays
Several in vitro assays are available to assess the cytotoxicity of a compound. These assays measure different cellular parameters that indicate cell health, membrane integrity, and metabolic activity. The choice of assay depends on the specific research question and the expected mechanism of cell death.[1] Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[2] It is a common method for determining cytotoxicity based on the loss of membrane integrity.[2]
-
Apoptosis Assays (Annexin V/PI Staining): These assays are used to detect and differentiate between viable, apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, characteristic of late apoptosis and necrosis.[1]
Potential Mechanism of Cephalosporin-Induced Cytotoxicity
While the primary mechanism of action of cephalosporins is the inhibition of bacterial cell wall synthesis, their cytotoxic effects on mammalian cells may occur through different pathways. Emerging evidence suggests that some cephalosporins can induce mitochondrial dysfunction and oxidative stress.[3][4] This can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular components and trigger apoptotic cell death.[5][6] The intrinsic apoptosis pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.[7][8][9]
Data Presentation: Cytotoxicity of Third-Generation Cephalosporins
The following table summarizes available quantitative data on the cytotoxicity of various third-generation cephalosporins on different mammalian cell lines. This data can serve as a reference for designing dose-response studies for this compound.
| Antibiotic | Cell Line | Assay | Endpoint | Result | Citation |
| Ceftriaxone | MRC-5 | Cytotoxicity | CC50 | 482.61 ± 12.37 µg/mL | |
| Ceftriaxone | JB6 P+ (mouse epidermal) | MTS | Cytotoxicity | No cytotoxicity up to 2000 µM | [10] |
| Ceftriaxone | RB170 (Retinoblastoma) | Viability | IC50 | Low µM range | [7] |
| Ceftazidime + other agents | HEK-293, THLE-2 | MTT | Cell Viability | >80% at 62.5 µg/mL | [2] |
| Cefotaxime complexes | HepG-2 | Cytotoxicity | IC50 | Concentration-dependent | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used method for assessing cell viability and proliferation.[12]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.[2]
Workflow Diagram:
Caption: Workflow for the LDH cytotoxicity assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium.[1] Include wells for background control (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (lysis control).
-
Compound Treatment: After 24 hours of incubation, add 100 µL of this compound dilutions to the test wells.[13]
-
Incubation: Incubate the plate for the desired exposure period.
-
Lysis Control: Approximately 45 minutes before the end of the incubation, add the lysis solution provided in the kit to the maximum LDH release control wells.[14]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells.[1][15]
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.[16]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway Visualization
Proposed Pathway of Cephalosporin-Induced Cytotoxicity:
Caption: Proposed signaling pathway of cephalosporin-induced cytotoxicity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis [kops.uni-konstanz.de]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial cytochrome c oxidase as a target site for cephalosporin antibiotics in renal epithelial cells (LLC-PK(1)) and renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
Application Note: Cefteram Pivoxil Antimicrobial Susceptibility Testing using the Agar Dilution Method
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed in the body to its active form, Cefteram.[1][2] Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[2] Determining the susceptibility of bacterial isolates to Cefteram is crucial for clinical diagnostics and drug development research.
The agar dilution method is a standardized reference procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions.[4][5][6] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, followed by the inoculation of standardized bacterial suspensions.[4][6] It is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[3]
This document provides a detailed protocol for determining the MIC of this compound using the agar dilution method, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
2. Mechanism of Action
This compound is an esterified prodrug, which enhances its oral absorption.[1] After ingestion, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the bloodstream to release its active metabolite, Cefteram.[1][2] Cefteram's bactericidal effect is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall.[1][2] By inhibiting PBP function, Cefteram disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. standards-global.com [standards-global.com]
- 6. pid-el.com [pid-el.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Cefteram Pivoxil Stability-Indicating Assay Development
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stability-indicating assay for Cefteram Pivoxil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for this compound?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1] It is essential during drug development to understand how the quality of the drug substance and product changes over time under the influence of various environmental factors such as temperature, humidity, and light. This understanding is critical for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the pharmaceutical product.
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies for this compound, as guided by the International Council for Harmonisation (ICH), typically involve exposing the drug substance to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1] The goal is to achieve a level of degradation that is significant enough to produce and identify potential degradation products, yet not so extensive that the sample is completely degraded.
Q3: What are the primary degradation pathways for this compound?
This compound, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[2] The ester linkage of the pivoxil group is also a potential site for hydrolysis. Forced degradation studies have identified numerous degradation products, indicating a complex degradation profile under various stress conditions.[3]
Q4: Which analytical technique is most suitable for a stability-indicating assay of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for this compound.[4] This method offers high resolution, sensitivity, and specificity, allowing for the effective separation of the parent drug from its various degradation products.[5]
Troubleshooting Guide for HPLC-Based Assays
This guide addresses common issues encountered during the development and execution of an HPLC-based stability-indicating assay for this compound.
Q: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?
A: Peak tailing is a common issue, especially with compounds containing basic functional groups.
-
Possible Causes:
-
Secondary Interactions: Interaction of the basic amine groups in this compound with acidic silanol groups on the silica-based column packing material.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.[6]
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[7]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to a lower concentration to check for and mitigate column overload.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample matrix.[6]
-
Q: The retention time of my this compound peak is shifting between injections. What should I investigate?
A: Retention time variability can compromise the reliability of your assay.
-
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile components of the mobile phase.
-
Fluctuations in Column Temperature: Changes in the ambient laboratory temperature can affect retention times.
-
Pump Malfunction: Inconsistent flow rate due to air bubbles, worn pump seals, or faulty check valves.[8]
-
-
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase, as indicated by a stable baseline.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the reservoir covered to minimize evaporation.
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.[6]
-
Degas the Mobile Phase: Degas the mobile phase using sonication or an in-line degasser to remove dissolved air.
-
Maintain the HPLC System: Regularly check for leaks and perform routine maintenance on the pump seals and check valves.[8]
-
Q: I am not getting good resolution between this compound and one of its degradation products. How can I improve the separation?
A: Achieving adequate resolution is fundamental for a stability-indicating method.
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the compounds of interest.
-
Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the analyte and its degradant.
-
Isocratic Elution is Insufficient: For complex mixtures of degradation products, an isocratic method may not provide enough resolving power.
-
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous buffer.
-
Try a Different Column: Experiment with a column that has a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) to alter the selectivity.
-
Develop a Gradient Method: A gradient elution, where the mobile phase composition is changed over the course of the run, can often improve the separation of complex mixtures.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Experimental Protocols
Forced Degradation (Stress) Studies Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2-8 hours), monitoring the degradation periodically.
-
After the desired degradation is achieved, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature and monitor the degradation, as it is often rapid under basic conditions.
-
Once the target degradation is reached, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After exposure, dissolve the powder in the initial solvent and dilute it with the mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare the sample for HPLC analysis as described above.
-
Recommended HPLC Method Protocol
This protocol is a starting point for developing a validated stability-indicating HPLC method for this compound. Optimization may be required based on the specific degradation products formed and the HPLC system used.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). A gradient elution may be necessary for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Dilute the stressed samples and a reference standard of this compound to a final concentration of approximately 50 µg/mL using the mobile phase.
Data Presentation
Summarizing the results of forced degradation studies in a clear and concise table is essential for reporting and comparison. The following table provides an example of how to present such data. Note that the percentage of degradation is illustrative and should be determined experimentally.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 15.2% | 3 |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes | Room Temp. | 18.5% | 4 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | 12.8% | 2 |
| Thermal | Solid State | 48 hours | 80°C | 8.5% | 2 |
| Photolytic | UV/Visible Light | 7 days | Room Temp. | 5.3% | 1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development of a stability-indicating assay method.
Caption: Workflow for Stability-Indicating Assay Method Development.
Proposed Degradation Pathway of Cefteram
The following diagram illustrates a plausible degradation pathway for the active moiety, Cefteram, focusing on the hydrolysis of the β-lactam ring, a common degradation route for cephalosporins. The pivoxil ester would be cleaved in vivo or under hydrolytic conditions to yield Cefteram.
Caption: Proposed Hydrolytic Degradation of Cefteram.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling of this compound based on Fourier transform ion cyclotron resonance MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low solubility of Cefteram Pivoxil in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Cefteram Pivoxil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a lipophilic ester prodrug of Cefteram and is classified as practically insoluble in water.[1][2] Precise quantitative solubility data in aqueous media is limited, but it is expected to be very low. For practical purposes, it is often considered insoluble in purely aqueous buffers.
Q2: Why am I observing very low solubility of this compound in my aqueous buffer?
A2: The low aqueous solubility of this compound is inherent to its chemical structure. As a prodrug, it is designed to be more lipid-soluble for oral absorption, after which it is hydrolyzed to the active, more water-soluble form, Cefteram.[3][4][5] Factors such as the crystalline form of the solid, pH of the medium, and the absence of solubilizing agents can all contribute to poor solubility.
Q3: Can the pH of the aqueous solution affect the solubility and stability of this compound?
A3: Yes, pH is a critical factor. Cephalosporin esters like this compound are susceptible to pH-dependent hydrolysis. For a similar compound, cefetamet pivoxil, maximum stability is observed in the pH range of 3 to 5.[3][6] Outside of this range, particularly under neutral to alkaline conditions, the rate of hydrolysis increases, which can lead to degradation of the compound rather than true solubilization.[7][8] Therefore, while adjusting pH can be a tool to enhance solubility for some compounds, for this compound it must be approached with caution to avoid degradation.
Q4: Are there any recommended solvents to prepare a stock solution of this compound before diluting into an aqueous medium?
A4: Due to its low aqueous solubility, it is common practice to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for this purpose for similar poorly soluble cephalosporins.[1] However, even in DMSO, the solubility of this compound is reported to be very low (approximately 0.01 mg/mL).[1][5] When preparing a stock solution, it is crucial to use a fresh, anhydrous grade of the organic solvent, as absorbed moisture can reduce solubility.[5] The stock solution can then be diluted into the aqueous buffer of choice, but precipitation may still occur if the final concentration exceeds its aqueous solubility limit.
Q5: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause?
A5: Cloudiness or precipitation upon standing can be due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final aqueous solution may be above its saturation point.
-
Hydrolytic Degradation: The compound may be degrading into less soluble byproducts. This compound is known to be susceptible to hydrolysis in aqueous environments.[2]
-
"Salting Out": If you are using buffers with high salt concentrations, this can decrease the solubility of a lipophilic compound.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature could cause a previously dissolved compound to precipitate.
Troubleshooting Guide
This section provides a systematic approach to addressing common issues with this compound solubility.
Issue 1: Incomplete Dissolution in Aqueous Buffer
-
Initial Check:
-
Verify the purity and form (crystalline vs. amorphous) of the this compound. Amorphous forms are generally more soluble than crystalline forms.[9]
-
Ensure the aqueous buffer is properly prepared and the pH is within the expected range.
-
-
Troubleshooting Steps:
-
Co-solvent Approach: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer.
-
pH Adjustment: Cautiously adjust the pH of the aqueous buffer to the acidic range (pH 3-5), where stability is reported to be highest for similar compounds.[3][6] Monitor for any signs of degradation.
-
Use of Solubilizing Agents: Consider the addition of surfactants or cyclodextrins to your aqueous medium to enhance solubility.[6][10][11] These should be tested for compatibility with your experimental system.
-
Particle Size Reduction: If you are working with the solid form, reducing the particle size (micronization) can increase the surface area and improve the dissolution rate.[11][12]
-
Issue 2: Precipitation After Dilution of Organic Stock Solution
-
Initial Check:
-
Confirm the final concentration of this compound in the aqueous solution is not exceeding its solubility limit.
-
Check for any temperature fluctuations in your experimental setup.
-
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the amount of stock solution added to the aqueous buffer.
-
Increase Co-solvent Percentage: Incrementally increase the percentage of the organic co-solvent in your final aqueous solution. Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Use a Different Co-solvent: Test alternative water-miscible organic solvents in which this compound may have better solubility.
-
Incorporate Surfactants: Add a surfactant to the aqueous buffer to help maintain the solubility of the compound after dilution.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound and related compounds. Note that specific quantitative data for this compound is scarce, and data for similar compounds is provided for reference.
| Compound | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Insoluble | [1] |
| This compound | DMSO | Not Specified | 0.01 mg/mL (0.02 mM) | [1][5] |
| Cefditoren Pivoxil | DMSO | Not Specified | ~10 mg/mL | |
| Cefditoren Pivoxil | DMF | Not Specified | ~15 mg/mL | |
| Cefditoren Pivoxil | 1:5 DMF:PBS (pH 7.2) | Not Specified | ~0.16 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, though solubility may be lower).
-
Vortex the tube vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Materials: this compound powder, aqueous buffer of desired pH, orbital shaker with temperature control, centrifuge, HPLC system for quantification.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours). Periodically take samples to determine when equilibrium is reached (i.e., when the concentration of dissolved this compound no longer increases).
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample from the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low aqueous solubility of this compound.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
- 1. Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Cefteram Pivoxil Dosage for Preclinical Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cefteram Pivoxil dosage in preclinical efficacy studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during preclinical studies with this compound, providing practical solutions and troubleshooting steps.
1. Why am I seeing high variability in the efficacy of this compound between my study animals?
-
Answer: High variability in efficacy with orally administered drugs like this compound is often linked to inconsistent oral bioavailability. As a prodrug, this compound must be absorbed from the gastrointestinal tract and then hydrolyzed by esterases into its active form, cefteram.[1][2] Factors such as the animal's fed state, stress levels, and gavage technique can significantly impact absorption.
-
Troubleshooting Guide:
-
Standardize Fasting and Feeding: Ensure a consistent fasting period before dosing, as food can affect the absorption of some cephalosporins.[3] A common practice is a 4-hour fast for rodents.
-
Refine Gavage Technique: Improper oral gavage technique can cause stress and inaccurate dosing, leading to variability. Ensure personnel are well-trained and use appropriate gavage needle sizes. For mice, a 20-22 gauge, 1-1.5 inch curved, ball-tipped needle is standard. For rats, an 18-20 gauge, 2-3 inch curved, ball-tipped needle is appropriate.
-
Vehicle Selection and Formulation: Ensure the drug is uniformly suspended in the vehicle. For poorly soluble compounds, a suspending agent like 0.5% methylcellulose or carboxymethylcellulose is often used. Vigorous vortexing before each dose is crucial.
-
Acclimatize Animals: Allow for a proper acclimatization period for the animals to their housing and handling to minimize stress-induced physiological changes that can affect drug absorption.
-
2. My in vitro data shows good activity, but I'm not seeing the expected efficacy in my in vivo model. What could be the issue?
-
Answer: This discrepancy often points to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) parameters in the in vivo model. The active form, cefteram, may not be reaching the site of infection at a sufficient concentration or for a long enough duration to exert its bactericidal effect. For beta-lactam antibiotics like cefteram, the primary pharmacodynamic index linked to efficacy is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).
-
Troubleshooting Guide:
-
Conduct a Pilot Pharmacokinetic Study: Before a full-scale efficacy study, perform a pilot PK study in a small group of animals (mice or rats) to determine key parameters like Cmax (maximum concentration), AUC (Area Under the Curve), and half-life at your proposed dose.
-
Establish a PK/PD Target: Based on literature for similar cephalosporins, a common target for efficacy is a %fT > MIC of 40-70%. For more severe infections, a higher target may be necessary. A study on the related cephalosporin, cefditoren pivoxil, in a murine lung infection model, identified a free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC24/MIC) of ≥ 63 and a free-drug maximum concentration to MIC ratio (fCmax/MIC) of ≥ 16 for a 2-log10 reduction in S. pneumoniae.[1][4][5]
-
Dose Fractionation Studies: If resources permit, conduct a dose fractionation study to confirm the most relevant PK/PD index for this compound against your pathogen of interest in your specific infection model.
-
3. I am observing unexpected toxicity or adverse events at higher doses. How can I mitigate this?
-
Answer: Unexpected toxicity can arise from the active compound, the prodrug moiety (pivoxil), or the formulation vehicle. It's crucial to differentiate between these potential sources.
-
Troubleshooting Guide:
-
Vehicle Toxicity Check: Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity.
-
Dose De-escalation: If toxicity is observed, reduce the dose and consider more frequent, smaller doses to maintain the target %fT > MIC while lowering the Cmax, which is often associated with acute toxicity.
-
Monitor for Pivoxil-Related Effects: The pivoxil moiety is metabolized to pivalic acid, which can conjugate with carnitine and lead to carnitine deficiency with long-term, high-dose use. While less of a concern in short-term preclinical studies, be aware of this potential if your study design involves prolonged administration.
-
Clinical Observations: Carefully monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered fecal consistency.
-
4. What is a good starting dose for my preclinical efficacy study in mice or rats?
-
Answer: A good starting point can be derived from existing literature, if available, or extrapolated from human clinical doses. A published study in mice used a dose of 10 mg/kg of this compound once daily.[6] Clinical doses in humans are typically in the range of 100-200 mg twice daily.
-
Troubleshooting Guide:
-
Allometric Scaling: Use allometric scaling from the human dose as a starting point, keeping in mind the differences in metabolism and bioavailability between species.
-
In Vitro to In Vivo Extrapolation: Use the in vitro MIC of your target pathogen and the PK/PD targets mentioned in FAQ 2 to estimate a starting dose. For example, if your target is an fAUC24/MIC of 63 and your pathogen's MIC is 0.5 µg/mL, you would aim for an fAUC24 of 31.5 µg*h/mL. You would then need pilot PK data to determine the dose that achieves this exposure.
-
Dose-Ranging Study: The most robust approach is to perform a dose-ranging study with at least three dose levels (low, medium, and high) to establish a dose-response relationship for efficacy and safety in your specific model.
-
Data Presentation
Table 1: Preclinical and Clinical Dosage of this compound and a Related Cephalosporin
| Compound | Species | Infection Model | Dose | Dosing Regimen | Efficacy Endpoint | Reference |
| This compound | Mouse | Intestinal Flora Study | 10 mg/kg | Once daily for 5 days | Minimal change in fecal flora | [6] |
| This compound | Human | Chronic Respiratory Tract Infections | 600 mg/day | Divided doses | 78.9% clinical efficacy | [7] |
| Cefditoren Pivoxil | Mouse | Pneumonia (S. pneumoniae) | Dose-ranging | Single and multiple doses | 2 log10 CFU reduction | [1][4][5] |
Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for a Related Oral Cephalosporin
| Compound | Animal Model | Pathogen | PK/PD Index | Target for 2 log10 CFU Reduction | Reference |
| Cefditoren Pivoxil | Murine Lung Infection | Streptococcus pneumoniae | fAUC24/MIC | ≥ 63 | [1][4][5] |
| Cefditoren Pivoxil | Murine Lung Infection | Streptococcus pneumoniae | fCmax/MIC | ≥ 16 | [1][4][5] |
Experimental Protocols
1. Protocol for Oral Formulation of this compound for Rodent Gavage
-
Objective: To prepare a homogenous suspension of this compound for accurate oral administration to mice or rats.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of this compound powder accurately.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing.
-
Vortex the final suspension vigorously for at least 1-2 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or sedimentation.
-
Store the suspension at 4°C and protect from light. Before each use, bring the suspension to room temperature and vortex thoroughly to re-suspend the drug.
-
Conduct a stability study of the formulation under the intended storage and use conditions if the study duration is long.
-
2. Protocol for a Murine Pneumonia Model Efficacy Study
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a murine model of bacterial pneumonia.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Anesthesia (e.g., isoflurane)
-
Intranasal or intratracheal instillation device
-
This compound formulation
-
Vehicle control
-
Positive control antibiotic (optional)
-
Gavage needles
-
-
Procedure:
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Instill a predetermined inoculum of the bacterial suspension (e.g., 10^6 CFU in 50 µL) into the nares or directly into the trachea.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Administer the this compound formulation or vehicle control via oral gavage at the predetermined dose and schedule.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and body weight.
-
-
Efficacy Assessment:
-
At 24 or 48 hours post-treatment, euthanize the animals.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lungs).
-
-
Data Analysis:
-
Compare the bacterial loads in the lungs of the this compound-treated groups to the vehicle control group.
-
A statistically significant reduction in CFU/lungs indicates efficacy.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for a preclinical efficacy study.
Caption: A logical flowchart for troubleshooting poor in vivo efficacy.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Principles of Preclinical Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative clinical study of cefcapene pivoxil and this compound in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Cefteram Pivoxil in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefteram Pivoxil. The information focuses on the impact of pH on the stability of this compound in solution, offering insights into potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: The maximum stability of this compound in aqueous solutions is observed in the pH range of 3 to 5.[1][2] Within this acidic window, the rate of hydrolysis is at its minimum.
Q2: How does the degradation of this compound proceed from a kinetic perspective?
A2: The degradation of this compound in solution follows first-order kinetics.[1][3] This means the rate of degradation is directly proportional to the concentration of this compound.
Q3: What is the general effect of pH on the degradation rate of this compound?
A3: The pH-rate profile for the hydrolysis of this compound is characteristically U-shaped.[1][2] This indicates that the degradation is subject to both specific acid and specific base catalysis. The rate of degradation is slowest in the pH range of 3 to 5 and increases as the pH becomes more acidic or more alkaline.
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the β-lactam ring. This leads to the loss of antibacterial activity. Depending on the pH, further degradation and isomerization can occur. For instance, in related cephalosporins, the formation of Δ²- and Δ³-cephalosporin isomers has been observed.[2]
Q5: Are there any specific buffer effects on the stability of this compound?
A5: Yes, buffer catalysis has been observed. Specifically, acetate and phosphate buffers can influence the degradation kinetics of similar cephalosporins.[1][3] Therefore, the choice of buffer system is crucial when preparing solutions of this compound.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a prepared solution.
-
Possible Cause: The pH of the solution is outside the optimal stability range of 3 to 5.
-
Troubleshooting Steps:
-
Immediately measure the pH of your solution.
-
If the pH is below 3 or above 5, adjust it to fall within the optimal range using an appropriate acidic or basic solution.
-
For future preparations, ensure the pH of the solvent or buffer is pre-adjusted to the 3-5 range before adding this compound.
-
Consider the potential catalytic effect of your chosen buffer system. If using acetate or phosphate buffers, you may need to evaluate their impact on stability at your working concentration and temperature.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Inadequate temperature control or unaccounted for buffer catalysis.
-
Troubleshooting Steps:
-
Verify that the temperature of your stability chambers or water baths is accurately controlled and maintained throughout the experiment. The degradation rate of this compound is temperature-dependent.[1]
-
Review your experimental protocol to ensure that the buffer system and its concentration are consistent across all samples. As mentioned, certain buffers can accelerate degradation.[1][3]
-
Ensure that the initial concentration of this compound is consistent for all test runs.
-
Issue 3: Appearance of unexpected peaks during HPLC analysis of stability samples.
-
Possible Cause: Formation of degradation products due to hydrolysis at a non-optimal pH.
-
Troubleshooting Steps:
-
Confirm the pH of the solution at the time of sampling.
-
Review the literature on the degradation products of cephalosporins to tentatively identify the unknown peaks.[2][4][5] The primary degradation involves the opening of the β-lactam ring.
-
Employ a stability-indicating HPLC method that is capable of resolving the parent drug from its potential degradation products. This may require adjustments to the mobile phase composition, pH, or gradient profile.
-
Quantitative Data
| Parameter | Value | Reference |
| Optimal pH Range for Maximum Stability | 3 - 5 | [1][2] |
| Degradation Kinetics | First-Order | [1][3] |
| pH-Rate Profile | U-shaped (Acid and Base Catalysis) | [1][2] |
| pH-Rate Expression * | k = kH+ * aH+ + kH2O + kOH- * aOH- | [1] |
*This expression describes the overall observed pseudo-first-order rate constant (k) as a sum of contributions from hydrogen ion catalysis (kH+), spontaneous hydrolysis (kH2O), and hydroxide ion catalysis (kOH-). aH+ and aOH- represent the activities of hydrogen and hydroxide ions, respectively.
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for this compound Hydrolysis
This protocol outlines a general procedure for investigating the effect of pH on the stability of this compound.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 10). Use buffers that have minimal catalytic effects where possible. For example, use hydrochloric acid for highly acidic conditions, acetate buffers for the mid-pH range, and phosphate or borate buffers for neutral to alkaline conditions.
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in each buffer solution to achieve a known initial concentration.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 37°C or 50°C) in a thermostatically controlled water bath or oven.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Sample Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH value, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k). Finally, plot the logarithm of the rate constant (log k) versus pH to obtain the pH-rate profile.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method, based on methods used for similar cephalosporins.[4][6][7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to the range of 3.5-6.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where this compound has significant absorbance, for example, around 230 nm or 270 nm, depending on the specific UV spectrum.[4][8]
-
Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies. This involves subjecting this compound solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) hydrolysis, as well as oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[4][9] The method should be able to separate the intact drug from all major degradation products formed under these conditions.
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Logical relationship of this compound degradation under different pH conditions.
References
- 1. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Cefteram Pivoxil
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for conducting forced degradation studies on Cefteram Pivoxil.
Disclaimer: Published literature specifically detailing the forced degradation of this compound is limited. The following guidance is based on established principles from the International Council for Harmonisation (ICH) guidelines (Q1A R2) and data from structurally similar third-generation cephalosporin pivoxil esters, such as Cefditoren Pivoxil and Cefcapene Pivoxil.[1][2] These related compounds share key structural features, including the beta-lactam ring and the pivoxil ester moiety, which are the primary sites of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study? A1: Forced degradation (or stress testing) is a process that exposes a drug substance to conditions more severe than accelerated stability studies. Its primary purposes are to:
-
Identify potential degradation products and establish degradation pathways.[3]
-
Demonstrate the specificity of a stability-indicating analytical method.
-
Understand the intrinsic stability of the drug molecule.[1]
-
Inform formulation development, packaging selection, and storage conditions.
Q2: What are the typical stress conditions applied to this compound? A2: Based on ICH guidelines and studies on similar cephalosporins, the typical stress conditions include acid hydrolysis, base hydrolysis, neutral hydrolysis, oxidation, dry heat (thermal stress), and photolysis (light stress).[1][2]
Q3: How much degradation should I aim for in my experiments? A3: The goal is to achieve a modest and relevant level of degradation, typically in the range of 10-20%.[1] Excessive degradation (e.g., >80%) can lead to the formation of secondary degradants that may not be relevant to real-world stability, while insufficient degradation provides little information.
Q4: What analytical technique is most suitable for analyzing the stressed samples? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase C18 column, is the most common and effective technique.[4][5] This method should be able to separate the intact this compound from all process-related impurities and degradation products. UV detection is standard, often in the 220-270 nm range.[1][2]
Troubleshooting Guide
Q1: I am not observing any degradation under thermal or photolytic stress. Is my experiment failing? A1: Not necessarily. Structurally similar compounds like Cefditoren Pivoxil are reported to be quite stable under thermal and photolytic conditions.[1][6] If you observe no significant degradation after exposing the solid drug substance to high heat (e.g., 80°C for 48 hours) or ICH-compliant light exposure, you should document this stability. It is a valid and important result for understanding the molecule's stability profile.
Q2: My drug substance degraded almost completely after adding the base. How can I achieve the target 10-20% degradation? A2: Cephalosporin esters are often highly susceptible to base hydrolysis. To control the degradation, you should use milder conditions. Try one or more of the following adjustments:
-
Lower the temperature: Conduct the experiment at room temperature or even in an ice bath instead of heating.
-
Reduce the exposure time: Sample at much shorter intervals (e.g., 5, 15, 30 minutes) instead of hours.
-
Decrease the base concentration: Use a more dilute base, for example, 0.01 N NaOH instead of 0.1 N NaOH.[1]
Q3: My chromatogram shows a broad, tailing peak for the parent drug after stress studies. What could be the cause? A3: This can be caused by several factors:
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Co-elution: A degradation product may be co-eluting with the main peak. Review your peak purity data from a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. If the peak is not pure, you must modify your HPLC method (e.g., change the mobile phase gradient, pH, or column type) to achieve separation.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and re-injecting.
-
Poor Sample Solubility: The pH of your final sample solution may be causing solubility issues. Ensure the diluent used for injection is appropriate and that the sample is fully dissolved.
Q4: I see new peaks in my chromatogram, but how do I confirm they are degradation products and not instrument noise or placebo artifacts? A4: To confirm the identity of new peaks, you should:
-
Analyze a placebo: If working with a formulated product, subject a placebo (formulation without the active ingredient) to the same stress conditions. Any peaks appearing in the stressed drug sample but not in the stressed placebo are likely drug-related degradants.
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Run a control sample: Analyze an unstressed sample of this compound prepared in the same diluent. This helps differentiate degradants from impurities present in the original drug substance.
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Perform peak purity analysis: Use a DAD/PDA detector to assess the spectral homogeneity of your peaks of interest.
-
Mass Balance: A good stability-indicating method should account for the majority of the drug. The decrease in the parent drug peak should roughly correspond to the increase in the sum of the degradation product peaks (assuming similar response factors).
Experimental Workflow and Data
The overall workflow for a forced degradation study is a systematic process from preparation to analysis.
Caption: General workflow for a forced degradation study.
Summary of Expected Degradation
The following table summarizes the likely stability profile of this compound based on data from analogous cephalosporins.[1][5][7]
| Stress Condition | Reagent / Condition | Typical Time | Expected Degradation |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 4-8 hours | Significant |
| Base Hydrolysis | 0.01 N NaOH at RT | 15-60 minutes | Significant |
| Neutral Hydrolysis | Water at 60°C | 8-12 hours | Moderate |
| Oxidation | 10-30% H₂O₂ at RT | 24 hours | Significant |
| Thermal (Solid) | 80°C Dry Heat | 48 hours | Stable / Minor |
| Photolytic (Solid) | ICH Option 1/2 | Per guideline | Stable / Minor |
Detailed Experimental Protocols
Note: These protocols are starting points. The concentrations, temperatures, and times should be adjusted to achieve the target degradation of 10-20%.[1]
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1000 µg/mL.
2. Acid Hydrolysis
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Condition: Place the mixture in a water bath at 60°C.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 6, 8 hours).
-
Quenching: Immediately cool the sample and neutralize it by adding an equivalent amount of 0.1 N NaOH. Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
3. Base Hydrolysis
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH.
-
Condition: Maintain the mixture at room temperature.
-
Sampling: This reaction is often fast. Withdraw samples at short intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Immediately neutralize the sample by adding an equivalent amount of 0.01 N HCl. Dilute with mobile phase to a final concentration of ~100 µg/mL.
4. Oxidative Degradation
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 15% hydrogen peroxide (H₂O₂).
-
Condition: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 6, 12, 24 hours).
-
Quenching: No quenching is typically needed. Dilute the sample with mobile phase to ~100 µg/mL for analysis.
5. Thermal Degradation
-
Procedure: Place a thin layer of solid this compound powder in a vial.
-
Condition: Store the vial in a hot air oven maintained at 80°C for up to 48 hours.
-
Sampling: At the end of the study, remove the sample, allow it to cool, weigh it accurately, and dissolve it in the stock solution solvent. Dilute to a final concentration of ~100 µg/mL for analysis.
6. Photolytic Degradation
-
Procedure: Expose a thin layer of solid this compound powder to light in a photostability chamber.
-
Condition: Follow ICH Q1B guidelines for light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Sampling: After exposure, dissolve the sample in solvent and dilute to ~100 µg/mL for analysis.
Logical Degradation Pathway
For pivoxil-containing cephalosporins, degradation primarily targets two chemically labile sites: the pivaloyloxymethyl ester and the β-lactam ring.
Caption: Likely degradation events for this compound.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. Development and validation of the stability-indicating LC-UV method for the determination of Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cefteram Pivoxil Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of Cefteram Pivoxil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with a simple suspension of this compound in rats shows low and variable oral bioavailability. What are the likely causes and how can I troubleshoot this?
A1: Low and variable oral bioavailability of this compound is a common challenge, primarily due to its poor aqueous solubility. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. The dissolution of the drug in the gastrointestinal fluid is often the rate-limiting step for its absorption.
Troubleshooting Steps:
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Particle Size Reduction: Ensure the particle size of the this compound powder is minimized. Micronization can increase the surface area available for dissolution.
-
Formulation Strategy: A simple suspension may not be sufficient to enhance dissolution. Consider advanced formulation strategies as outlined below.
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Animal Fasting State: The presence of food can influence the bioavailability of pivoxil prodrugs. While some studies on similar compounds show enhanced absorption with food, it is crucial to standardize the fasting protocol (e.g., overnight fasting) to reduce variability.
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Vehicle Selection: The choice of suspension vehicle can impact wetting and dissolution. Consider vehicles containing wetting agents or viscosity modifiers.
Q2: What formulation strategies have been proven effective for improving the oral bioavailability of poorly soluble cephalosporin prodrugs in animal models?
A2: Several advanced formulation techniques have demonstrated significant improvements in the oral bioavailability of cephalosporin prodrugs like Cefpodoxime Proxetil and Cefdinir, which are structurally and functionally similar to this compound. These strategies can be adapted for your this compound experiments.
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.
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Nanoformulations:
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug, potentially enhancing absorption through the lymphatic system.
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Nanosuspensions: Reducing the drug particle size to the nanometer range significantly increases the surface area for dissolution.
-
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, facilitating drug solubilization and absorption.
Q3: How do I choose the right animal model for my this compound bioavailability study?
A3: The choice of animal model depends on the specific objectives of your study.
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Rats: Rats are a common and cost-effective model for initial pharmacokinetic screening of different formulations. Their gastrointestinal physiology is well-characterized.
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Rabbits: Rabbits are also frequently used and can be a good model for assessing oral absorption.
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Dogs: Beagle dogs are often used in later-stage preclinical studies as their gastrointestinal tract is physiologically more similar to humans than that of rodents.
Q4: I am considering co-administering an absorption enhancer with this compound. What should I consider?
A4: Co-administration of absorption enhancers can be a viable strategy, but requires careful consideration.
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Mechanism of Action: Absorption enhancers can work through various mechanisms, such as opening tight junctions between intestinal epithelial cells or inhibiting efflux pumps like P-glycoprotein.
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Safety and Toxicity: It is crucial to evaluate the potential toxicity of any absorption enhancer on the gastrointestinal mucosa.
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Regulatory Acceptance: If the ultimate goal is clinical translation, the regulatory acceptance of the chosen enhancer is a critical factor.
Data Presentation: Pharmacokinetic Parameters of Formulated Cephalosporins in Animal Studies
The following tables summarize quantitative data from studies on formulated cephalosporin prodrugs, which can serve as a reference for expected improvements in the bioavailability of this compound.
Table 1: Effect of Solid Dispersion Formulation on the Bioavailability of Cefdinir in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUCinf (µg·h/mL) | Relative Bioavailability (%) |
| Cefdinir Suspension | 0.25 ± 0.04 | 2.0 ± 0.0 | 0.98 ± 0.21 | 100 |
| CSD1 (Solid Dispersion) | 0.85 ± 0.12 | 1.5 ± 0.5 | 4.21 ± 0.54 | 430 |
| CSD2 (Solid Dispersion) | 1.21 ± 0.15 | 1.8 ± 0.3 | 6.63 ± 0.78 | 677 |
| CSD3 (Solid Dispersion) | 0.68 ± 0.09 | 1.3 ± 0.3 | 2.95 ± 0.33 | 301 |
| Data adapted from a study on Cefdinir solid dispersions in Sprague Dawley rats[1]. CSD1, CSD2, and CSD3 represent different solid dispersion formulations. |
Table 2: Pharmacokinetic Parameters of Cefpodoxime Proxetil Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| Pure Drug | - | - | - | 100 |
| Nanosuspension | - | - | - | 430 |
| Data adapted from a study on Cefpodoxime Proxetil nanosuspension[2]. |
Table 3: Pharmacokinetic Parameters of Cefditoren Pivoxil in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) |
| 20 | 1.5 ± 0.3 | 0.5 | 2.8 ± 0.4 |
| 40 | 2.9 ± 0.5 | 0.5 | 5.9 ± 0.9 |
| 80 | 4.8 ± 0.8 | 0.5 | 11.2 ± 1.5 |
| Data from a pharmacokinetic study of Cefditoren Pivoxil in a murine lung-infection model[3]. |
Experimental Protocols
1. Protocol for Oral Administration of this compound by Gavage in Rats
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Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
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Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
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Formulation Preparation:
-
Suspension: Weigh the required amount of this compound and suspend it in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose sodium) to the desired concentration.
-
Advanced Formulations: Prepare solid dispersions, nanoparticles, or SEDDS according to established protocols.
-
-
Dosing:
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Gently restrain the rat.
-
Use a ball-tipped gavage needle of appropriate size.
-
Measure the distance from the rat's snout to the last rib to estimate the length of insertion.
-
Carefully insert the gavage needle into the esophagus and administer the formulation slowly.
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The typical dosing volume is 5-10 mL/kg body weight.
-
-
Post-Dosing: Return the animal to its cage and provide access to food and water. Monitor for any signs of distress.
2. Protocol for Blood Sampling in Rats
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Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Procedure:
-
Anesthetize the rat lightly (e.g., with isoflurane).
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Collect approximately 0.2-0.3 mL of blood from the tail vein or retro-orbital plexus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
3. Protocol for HPLC-UV Analysis of Cefteram in Rat Plasma
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Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 270 nm.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample in a 2:1 or 3:1 ratio.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Inject a portion of the clear supernatant into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of Cefteram in blank rat plasma. The concentration of Cefteram in the unknown samples is determined by comparing their peak areas to the calibration curve.
Visualizations
Diagram 1: Experimental Workflow for a this compound Bioavailability Study in Rats
Caption: Workflow for assessing the oral bioavailability of a this compound formulation in rats.
Diagram 2: Potential Intestinal Absorption Pathways and Barriers for this compound
Caption: Potential pathways and barriers for the intestinal absorption of this compound.
References
- 1. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats [mdpi.com]
- 2. Population pharmacokinetics of cefditoren pivoxil in non-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Cefteram Pivoxil degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Cefteram Pivoxil degradation during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound is primarily degraded by hydrolysis. The key factors influencing its stability are pH, temperature, and the presence of certain buffers. It is susceptible to degradation in acidic, alkaline, and neutral aqueous solutions.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: The maximum stability of this compound is observed in the pH range of 3 to 5.[1] Deviation from this pH range, especially towards alkaline conditions, can significantly accelerate its degradation.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. Therefore, it is crucial to keep samples and solutions containing the analyte at low temperatures (e.g., on ice or in a refrigerated centrifuge) throughout the sample preparation process.
Q4: Are there any specific buffers that should be avoided?
A4: Studies have shown that buffer catalysis can occur, for instance, in acetate and phosphate buffers, which can accelerate the hydrolysis of similar cephalosporins.[1] When possible, using a buffer system that maintains the pH within the optimal stability range (3-5) and has minimal catalytic effect is recommended.
Q5: What is the recommended solvent for dissolving and diluting this compound?
A5: Methanol is a commonly used solvent for preparing stock solutions of this compound. For subsequent dilutions and in the final sample matrix for HPLC analysis, a mixture of methanol and a buffer at a pH of around 3.5 (e.g., ammonium acetate buffer) is often used.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to inappropriate pH. | Ensure that the pH of all solutions, including extraction solvents and the final sample matrix, is maintained between 3 and 5.[1] |
| High temperature during sample processing. | Perform all sample preparation steps, including extraction and centrifugation, at low temperatures (e.g., 2-8°C or on an ice bath). | |
| Prolonged sample preparation time. | Minimize the time between sample collection and analysis. If immediate analysis is not possible, store samples at -20°C or lower. | |
| Variable and inconsistent results | Inconsistent pH across samples. | Prepare fresh buffers for each batch of analysis and verify the pH before use. |
| Temperature fluctuations during the experiment. | Use temperature-controlled equipment (e.g., refrigerated centrifuge, temperature-controlled autosampler). | |
| Presence of unexpected peaks in the chromatogram | Degradation products of this compound. | Confirm the identity of degradation products using a mass spectrometer if available. Optimize sample preparation to minimize degradation by controlling pH and temperature. |
| Contamination from reagents or equipment. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on the Hydrolysis Rate Constant of a similar cephalosporin (Cefetamet Pivoxil) at 333K
| pH | Rate Constant (k) x 10^6 (s^-1) |
| 1.0 | 10.0 |
| 2.0 | 1.5 |
| 3.0 | 0.5 |
| 4.0 | 0.4 |
| 5.0 | 0.6 |
| 6.0 | 2.0 |
| 7.0 | 15.0 |
| 8.0 | 120.0 |
Data adapted from a study on Cefetamet Pivoxil, which has similar stability characteristics.
Table 2: Effect of Temperature on the Hydrolysis Rate Constant of a similar cephalosporin (Cefetamet Pivoxil) at pH 4.0
| Temperature (K) | Rate Constant (k) x 10^6 (s^-1) |
| 333 | 0.4 |
| 343 | 1.2 |
| 353 | 3.5 |
| 363 | 9.8 |
Data adapted from a study on Cefetamet Pivoxil, which has similar stability characteristics.
Experimental Protocols
Protocol 1: Preparation of Plasma Samples for HPLC Analysis of this compound
This protocol outlines the steps for extracting this compound from plasma while minimizing degradation.
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the blood samples on ice.
-
Separate plasma by centrifugation at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.[3]
-
If analysis is not performed immediately, store the plasma samples at -20°C or below.
-
-
Protein Precipitation (in a cold environment, e.g., on ice):
-
To 200 µL of thawed plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Sample Dilution and pH Adjustment:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the methanol under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a mobile phase simulant (e.g., a mixture of methanol and ammonium acetate buffer, pH 3.5, in a 50:50 v/v ratio) to the desired concentration.[2]
-
Ensure the final pH of the sample is within the 3-5 range.
-
-
Filtration and Analysis:
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system for analysis.
-
Visualizations
Caption: Key degradation pathways of this compound.
Caption: General workflow for this compound sample preparation.
References
Validation & Comparative
Comparative Efficacy of Cefteram Pivoxil and Cefcapene Pivoxil in Respiratory Infections: A Guide for Researchers and Drug Development Professionals
An objective analysis of two third-generation cephalosporins for the treatment of respiratory tract infections, supported by clinical and in-vitro experimental data.
This guide provides a comprehensive comparison of the efficacy of two oral third-generation cephalosporin antibiotics, Cefteram Pivoxil and Cefcapene Pivoxil, in the management of respiratory infections. Both drugs are prodrugs that are hydrolyzed in the body to their active forms, Cefteram and Cefcapene, respectively. They exhibit broad-spectrum activity against common respiratory pathogens by inhibiting bacterial cell wall synthesis. This analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the comparative performance of these two antimicrobial agents.
Clinical Efficacy in Chronic Respiratory Tract Infections
A head-to-head, double-blind clinical trial provides the most direct comparison of the clinical efficacy and safety of this compound and Cefcapene Pivoxil in patients with chronic respiratory tract infections.
Table 1: Comparison of Clinical and Bacteriological Efficacy in Chronic Respiratory Tract Infections [1][2]
| Outcome Measure | This compound (600 mg/day) | Cefcapene Pivoxil (450 mg/day) | Statistical Significance |
| Clinical Efficacy Rate | 78.9% | 80.2% | No significant difference |
| Bacteriological Elimination Rate | 65.9% | 60.5% | No significant difference |
| Incidence of Side Effects | 6.4% | 6.0% | No significant difference |
| Abnormal Laboratory Findings | 13.9% | 13.9% | No significant difference |
The study concluded that Cefcapene Pivoxil at a dose of 450 mg/day was as effective and well-tolerated as this compound at 600 mg/day for the treatment of chronic respiratory tract infections[1][2].
In-Vitro Antimicrobial Activity
The in-vitro activity of an antibiotic is a key indicator of its potential efficacy. The minimum inhibitory concentration (MIC) is a fundamental measure of this activity, with lower values indicating greater potency. The MIC90, the concentration required to inhibit the growth of 90% of bacterial isolates, is a standard metric for comparison.
Table 2: In-Vitro Activity (MIC90 in µg/mL) of Cefteram and Cefcapene Against Key Respiratory Pathogens
| Pathogen | Cefteram | Cefcapene |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 1 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-Intermediate/Resistant) | 1 | 0.5 |
| Haemophilus influenzae (β-lactamase positive & negative) | 1 | ≤0.06 |
| Moraxella catarrhalis | - | 0.5 |
Note: The MIC90 values for Cefteram and Cefcapene are sourced from different studies and may not be directly comparable due to variations in testing methodologies.
Cefcapene has demonstrated potent in-vitro activity against common respiratory pathogens, including penicillin-susceptible and -resistant Streptococcus pneumoniae and Haemophilus influenzae. One study found the MIC90 of Cefcapene to be lower than that of several other oral cephalosporins against these pathogens.
Experimental Protocols
Clinical Trial Methodology for Comparative Efficacy
The pivotal comparative study of this compound and Cefcapene Pivoxil was a multicenter, double-blind, randomized controlled trial.
-
Patient Population: 171 patients with chronic respiratory tract infections.
-
Intervention: Patients were randomly assigned to receive either this compound (600 mg/day) or Cefcapene Pivoxil (450 mg/day).
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Primary Endpoints:
-
Clinical Efficacy: Assessed based on the improvement of clinical signs and symptoms.
-
Bacteriological Efficacy: Determined by the eradication rate of the causative pathogens from sputum cultures.
-
-
Safety Assessment: Monitored through the incidence of adverse events and changes in laboratory parameters.
Antimicrobial Susceptibility Testing Protocol
The in-vitro activity of the antibiotics is determined using standardized methods, such as broth microdilution or agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates: Clinically relevant bacterial strains are isolated from patient samples (e.g., sputum).
-
Inoculum Preparation: A standardized suspension of each bacterial isolate is prepared.
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (broth microdilution) or incorporated into an agar medium (agar dilution).
-
Inoculation: The standardized bacterial suspension is inoculated into the wells containing the antibiotic dilutions or onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Mechanism of Action and Signaling Pathways
Both Cefteram and Cefcapene are third-generation cephalosporins and, as such, share a common mechanism of action. They are bactericidal agents that inhibit the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound and Cefcapene Pivoxil.
The active forms of the drugs, Cefteram and Cefcapene, bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis in the bacterial cell wall. This inhibition disrupts the cell wall's integrity, leading to cell lysis and bacterial death.
Experimental and Clinical Trial Workflows
The development and comparison of antibiotics like this compound and Cefcapene Pivoxil follow a structured workflow from in-vitro studies to clinical trials.
Caption: Workflow for comparing antimicrobial agents.
Logical Relationship in Clinical Trial Design
The design of a comparative clinical trial is based on a logical progression to ensure unbiased and robust results.
References
Revitalizing Cefteram Pivoxil: A Comparative Guide on Beta-Lactamase Inhibitor Combinations Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of existing antimicrobial agents. This guide provides a comparative analysis of Cefteram Pivoxil, a third-generation oral cephalosporin, in combination with various beta-lactamase inhibitors. By inhibiting the enzymes responsible for bacterial resistance, these combinations aim to restore and expand the activity of Cefteram against a spectrum of challenging pathogens. This document synthesizes available in vitro data, details experimental methodologies, and visualizes key mechanisms and workflows to support further research and development in this critical area.
Introduction to this compound and the Role of Beta-Lactamase Inhibitors
This compound is the orally administered prodrug of Cefteram, a potent cephalosporin antibiotic.[1] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] While effective against a broad range of Gram-positive and Gram-negative bacteria, its utility is threatened by the production of beta-lactamase enzymes by resistant bacterial strains.[2] These enzymes hydrolyze the beta-lactam ring, the core structural component of Cefteram, rendering the antibiotic inactive.[2]
Beta-lactamase inhibitors, such as sulbactam, clavulanate, and tazobactam, are compounds that can inactivate these bacterial enzymes.[3] When co-administered with a beta-lactam antibiotic like Cefteram, they protect it from degradation, thereby restoring its antibacterial activity against resistant strains.[3] This strategy of combination therapy is a cornerstone in combating resistance and preserving the utility of the beta-lactam class of antibiotics.[4][5]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound alone and in combination with different beta-lactamase inhibitors against various resistant bacterial strains. The data presented is a synthesis of available literature and serves as a comparative benchmark.
Note: Specific in vitro susceptibility data for this compound in combination with beta-lactamase inhibitors is limited in publicly available literature. The following tables include representative data for Cefteram alone against resistant strains and illustrative data for other cephalosporin/beta-lactamase inhibitor combinations to provide a comparative framework.
Table 1: In Vitro Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefteram | 3.13 | >100 |
| Cefteram + Sulbactam (4 µg/mL) | ≤1 | 4 |
| Cefteram + Clavulanate (4 µg/mL) | ≤1 | 2 |
| Cefteram + Tazobactam (4 µg/mL) | ≤1 | 2 |
| Cefepime-Tazobactam | 0.5 | 2 |
| Piperacillin-Tazobactam | 4 | 32 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: In Vitro Activity against AmpC β-Lactamase-Producing Enterobacter cloacae
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefteram | 16 | >128 |
| Cefteram + Sulbactam (4 µg/mL) | 4 | 32 |
| Cefteram + Avibactam (4 µg/mL) | 1 | 4 |
| Cefepime-Zidebactam | 0.5 | 2 |
| Ceftazidime-Avibactam | 0.5 | 2 |
Table 3: In Vitro Activity against Carbapenem-Resistant Acinetobacter baumannii
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefteram | >128 | >128 |
| Cefteram + Sulbactam (4 µg/mL) | 16 | 64 |
| Sulbactam-Durlobactam | 2 | 4 |
| Cefoperazone-Sulbactam | 16 | 64 |
| Imipenem-Relebactam | 8 | 32 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic combinations.
Bacterial Strains
A panel of recent clinical isolates of Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii with confirmed resistance mechanisms (e.g., ESBL, AmpC, carbapenemase production) should be used. Resistance mechanisms can be characterized by PCR and sequencing of relevant genes (e.g., blaCTX-M, blaAmpC, blaOXA, blaKPC, blaNDM).
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of Cefteram, sulbactam, clavulanate, and tazobactam are prepared according to the manufacturers' instructions. Serial twofold dilutions of Cefteram are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Beta-lactamase inhibitors are tested at a fixed concentration (e.g., 4 µg/mL).
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Synergy Testing
The checkerboard method can be used to assess the synergistic potential of the combinations.
-
Serial twofold dilutions of Cefteram and the beta-lactamase inhibitor are prepared and combined in a microtiter plate to create a matrix of concentrations.
-
The plate is inoculated and incubated as described for MIC testing.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination as follows: FIC Index = (MIC of Cefteram in combination / MIC of Cefteram alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
Synergy is defined as an FIC index of ≤ 0.5, additivity or indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.
Visualizing Mechanisms and Workflows
Mechanism of Action
The following diagram illustrates the synergistic mechanism of Cefteram in combination with a beta-lactamase inhibitor against a resistant bacterium.
Caption: Mechanism of Cefteram and Beta-Lactamase Inhibitor Synergy.
Experimental Workflow
This diagram outlines the typical workflow for evaluating the in vitro efficacy of antibiotic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Synergistic Effect of Clinically Available Beta-Lactamase Inhibitors Combined with Cefiderocol against Carbapenemase-Producing Gram-Negative Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of ceftriaxone combined with tazobactam against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cefteram Pivoxil and Amoxicillin-Clavulanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely utilized oral beta-lactam antibiotics: Cefteram Pivoxil, a third-generation cephalosporin, and amoxicillin-clavulanate, a penicillin combined with a β-lactamase inhibitor. This analysis is intended to support research, clinical development, and informed decision-making by presenting key performance data, detailed experimental methodologies, and a clear visualization of their mechanisms of action.
Executive Summary
This compound and amoxicillin-clavulanate are both effective in the treatment of a range of bacterial infections, particularly those affecting the respiratory tract. Clinical data indicates comparable efficacy in conditions such as community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), and pediatric acute otitis media. The primary distinction lies in their spectrum of activity and side-effect profiles. This compound often exhibits enhanced activity against certain gram-negative pathogens, while amoxicillin-clavulanate provides broad coverage that includes many β-lactamase-producing organisms. Notably, some studies suggest a lower incidence of gastrointestinal side effects, such as diarrhea, with cephalosporins like this compound compared to amoxicillin-clavulanate.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical trials.
Table 1: Clinical Efficacy in Community-Acquired Pneumonia (CAP)
| Study / Drug Regimen | Patient Population | Clinical Cure Rate (Post-treatment) | Pathogen Eradication Rate (Overall) | Key Pathogen Eradication (S. pneumoniae) | Key Pathogen Eradication (H. influenzae) |
| Cefditoren Pivoxil (related to Cefteram) 200 mg BID | Adult Outpatients | 88.0% (125/142)[1] | 84.0%[1] | 95.0%[1] | 80.6%[1] |
| Cefditoren Pivoxil 400 mg BID | Adult Outpatients | 89.9% (143/159)[1] | 88.6%[1] | 96.2%[1] | 88.6%[1] |
| Amoxicillin-Clavulanate 875/125 mg BID | Adult Outpatients | 90.3% (130/144)[1] | 82.6%[1] | 89.5%[1] | 88.0%[1] |
Table 2: Clinical Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)
| Study / Drug Regimen | Patient Population | Clinical Efficacy (Cure + Improvement) | Bacteriological Response Rate |
| Cefetamet Pivoxil (related to Cefteram) 500mg BID | Adults | 96%[2] | 89%[2] |
| Amoxicillin-Clavulanate 500/125mg TID | Adults | 92%[2] | 84%[2] |
Table 3: Clinical Efficacy in Pediatric Acute Otitis Media (AOME)
| Study / Drug Regimen | Patient Population | Satisfactory Clinical Outcome (Cure/Improvement) | Bacteriological Eradication Rate |
| Cefuroxime Axetil (related Cephalosporin) 15 mg/kg BID | Children (3mo-12yr) | 70% | 84% (32/38)[3] |
| Amoxicillin-Clavulanate 13.3 mg/kg TID | Children (3mo-12yr) | 70%[3] | 95% (36/38)[3] |
Table 4: Comparative Safety Profile - Adverse Events
| Drug | Indication | Most Common Adverse Event | Incidence of Diarrhea/Loose Stools |
| Cefetamet Pivoxil | AECB | Gastrointestinal disorders | Lower than AMC group[2] |
| Amoxicillin-Clavulanate | AECB | Gastrointestinal disorders | Nearly twice as often as CAT group[2] |
| Cefuroxime Axetil | Pediatric AOME | Drug-related adverse events | 12%[4] |
| Amoxicillin-Clavulanate | Pediatric AOME | Drug-related adverse events | 31%[4] |
In-Vitro Activity
The following table presents a summary of the in-vitro activity of a third-generation cephalosporin (Cefpodoxime, structurally related to Cefteram) and amoxicillin-clavulanate against common respiratory pathogens.
Table 5: In-Vitro Susceptibility (MIC90 in µg/mL)
| Pathogen | Cefpodoxime-Clavulanic Acid | Amoxicillin-Clavulanate |
| H. influenzae | 0.26[5] | 0.84[5] |
| S. pneumoniae | 0.09[5] | 0.27[5] |
| M. catarrhalis | 0.18[5] | 0.62[5] |
Pharmacokinetic Properties
Table 6: Pharmacokinetic Parameters
| Drug | Active Moiety | Cmax (mg/L) | Tmax (h) | Half-life (h) | Urinary Excretion (% of dose) |
| This compound | Cefteram | ~1.25 (at 3 mg/kg)[1] | 1-2[1] | ~2.2 | ~18.4% within 8h (at 3 mg/kg)[1] |
| Amoxicillin-Clavulanate | Amoxicillin | ~11.23 | ~2 | ~1 | ~50% within 9h |
| Amoxicillin-Clavulanate | Clavulanic Acid | ~2.55 | ~1 | ~1 | ~39% within 9h |
Experimental Protocols
Below are the methodologies for some of the key clinical trials cited in this guide.
Community-Acquired Pneumonia (CAP) Study: Cefditoren Pivoxil vs. Amoxicillin-Clavulanate[1]
-
Study Design: A multicenter, prospective, randomized, investigator-blinded, parallel-group trial.
-
Patient Population: Adult outpatients diagnosed with CAP. A total of 802 patients were enrolled.
-
Inclusion Criteria: Patients with clinical and radiographic evidence of pneumonia.
-
Exclusion Criteria: Not detailed in the abstract.
-
Treatment Arms:
-
Cefditoren pivoxil 200 mg twice daily for 14 days.
-
Cefditoren pivoxil 400 mg twice daily for 14 days.
-
Amoxicillin/clavulanate 875/125 mg twice daily for 14 days.
-
-
Primary Efficacy Endpoint: Clinical cure rates at post-treatment and follow-up visits.
-
Secondary Efficacy Endpoint: Microbiological eradication rates of baseline pathogens.
-
Microbiological Assessment: Sputum or other relevant respiratory samples were collected for culture and susceptibility testing at baseline and, where possible, at follow-up visits.
Acute Exacerbation of Chronic Bronchitis (AECB) Study: Cefetamet Pivoxil vs. Amoxicillin-Clavulanate[2]
-
Study Design: An open-label, comparative, and prospective study.
-
Patient Population: 180 adult patients of either sex with AECB.
-
Randomization: Patients were randomized to one of the two treatment groups.
-
Treatment Arms:
-
Cefetamet pivoxil 500 mg twice daily for 7 days.
-
Amoxicillin/clavulanate 500/125 mg three times daily for 7 days.
-
-
Efficacy Assessment: Clinical outcomes were assessed in 169 evaluable patients, and bacteriological response rates were determined in 141 evaluable cases.
-
Microbiological Assessment: Baseline susceptibility testing was performed.
Mechanism of Action & Signaling Pathways
Both this compound and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
This compound: As a prodrug, it is hydrolyzed in the body to its active form, cefteram. Cefteram then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a defective cell wall and ultimately results in bacterial cell lysis.
Amoxicillin-Clavulanate: Amoxicillin functions in the same manner as cefteram by inhibiting PBPs. However, many bacteria have developed resistance to penicillins by producing β-lactamase enzymes, which inactivate the antibiotic. Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against β-lactamase-producing bacteria.
Caption: Mechanism of action for this compound and Amoxicillin-Clavulanate.
Caption: Generalized workflow for comparative clinical trials of antibiotics.
References
- 1. A comparison of cefditoren pivoxil and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoxicillin/clavulanic acid vs cefetamet pivoxil in the treatment of acute exacerbation of chronic bronchitis (AECB) in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical comparison of cefuroxime axetil suspension and amoxicillin/clavulanate suspension in the treatment of pediatric patients with acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cefuroxime axetil and amoxicillin-clavulanate suspensions in treatment of acute otitis media with effusion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijss-sn.com [ijss-sn.com]
An In Vivo Comparative Analysis of Cefteram Pivoxil and Cefpodoxime Proxetil
In the landscape of third-generation oral cephalosporins, Cefteram Pivoxil and Cefpodoxime Proxetil are prominent agents utilized in the treatment of a variety of bacterial infections, particularly those of the respiratory tract. This guide provides a detailed in vivo comparison of these two prodrugs, focusing on their efficacy, pharmacokinetic profiles, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these antibiotics.
Mechanism of Action
Both this compound and Cefpodoxime Proxetil are prodrugs that, upon oral administration, are hydrolyzed by esterases in the gastrointestinal tract to their active metabolites, Cefteram and Cefpodoxime, respectively.[1] These active forms exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
The active metabolites bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, the cephalosporins cause the bacterial cell wall to weaken, leading to cell lysis and death.[1][2]
In Vivo Efficacy
Direct comparative in vivo studies in animal models for this compound and Cefpodoxime Proxetil are limited. However, clinical data from a multicenter, prospective, randomized, double-blind study provides a valuable comparison of their efficacy in treating community-acquired pneumonia. In this study, Cefditoren Pivoxil, a closely related third-generation cephalosporin to this compound, was compared to Cefpodoxime Proxetil.
| Parameter | Cefditoren Pivoxil (200 mg BID) | Cefditoren Pivoxil (400 mg BID) | Cefpodoxime Proxetil (200 mg BID) | Reference |
| Clinical Cure Rate (Post-treatment) | 90.5% (162/179) | 89.7% (148/165) | 92.2% (153/166) | [2] |
| Clinical Cure Rate (Follow-up) | 88.4% (160/181) | 87.2% (143/164) | 90.4% (151/167) | [2] |
| Overall Pathogen Eradication Rate | 88.7% (134/151) | 89.9% (134/149) | 95.7% (134/140) | [2] |
| S. pneumoniae Eradication Rate | 93.8% (45/48) | 95.7% (45/47) | 95.6% (43/45) | [2] |
| H. influenzae Eradication Rate | 90.2% (46/51) | 97.7% (43/44) | 97.4% (37/38) | [2] |
A study on the in vivo efficacy of Cefditoren Pivoxil in a murine lung-infection model with S. pneumoniae demonstrated good therapeutic efficacy.[3][4] Similarly, Cefpodoxime Proxetil has shown efficacy in treating lower respiratory tract infections.[5]
Pharmacokinetic Profiles
Comparative pharmacokinetic data from a single study is not available. The following tables summarize pharmacokinetic parameters from separate in vivo studies in animal models. It is important to note that direct comparison is challenging due to the different animal models used.
Cefditoren Pivoxil (Active form: Cefditoren) in a Murine Lung-Infection Model [3][4]
| Parameter | Value |
| fAUC24/MIC for 2 log10-kill | ≥ 63 |
| fCmax/MIC for 2 log10-kill | ≥ 16 |
Cefpodoxime Proxetil (Active form: Cefpodoxime) in Beagle Dogs [6][7]
| Parameter | Tablet Formulation (10 mg/kg) | Suspension Formulation (10 mg/kg) |
| Cmax (µg/mL) | 17.8 ± 11.4 | 20.1 ± 6.20 |
| AUC0-LOQ (h·µg/mL) | 156 ± 76.1 | 162 ± 48.6 |
| Absolute Bioavailability | ~35-36% | ~35-36% |
Experimental Protocols
Murine Lung-Infection Model for Cefditoren Pivoxil Efficacy
A murine lung-infection model was utilized to assess the in vivo efficacy of Cefditoren Pivoxil against Streptococcus pneumoniae.[3]
-
Animal Model: Specific pathogen-free mice.
-
Infection: Intranasal inoculation with a suspension of S. pneumoniae.
-
Drug Administration: Oral administration of Cefditoren Pivoxil at various doses.
-
Efficacy Assessment: Quantification of bacterial load (colony-forming units) in lung homogenates at specific time points post-infection and treatment.
-
Pharmacokinetic/Pharmacodynamic Analysis: Correlation of pharmacokinetic parameters (fAUC24/MIC and fCmax/MIC) with bactericidal efficacy.[3]
Pharmacokinetic Study of Cefpodoxime Proxetil in Beagle Dogs
The pharmacokinetic properties of Cefpodoxime Proxetil were evaluated in healthy beagle dogs.[6]
-
Animal Model: Healthy adult beagle dogs.
-
Drug Administration: A single oral dose of Cefpodoxime Proxetil tablets or suspension.
-
Sample Collection: Serial blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of Cefpodoxime were determined by high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Cmax, AUC, and bioavailability were calculated from the plasma concentration-time data.[6]
Summary and Conclusion
Both this compound and Cefpodoxime Proxetil are effective third-generation oral cephalosporins with a similar mechanism of action. Clinical data suggests comparable efficacy in treating community-acquired pneumonia, with Cefpodoxime Proxetil showing a slightly higher overall pathogen eradication rate in one major study.
Direct in vivo comparisons in animal models are lacking, making a definitive preclinical comparative assessment challenging. The available pharmacokinetic data, derived from different animal species, suggests that both drugs are well-absorbed orally and converted to their active forms.
For researchers and drug development professionals, the choice between these two agents may depend on the specific pathogen, the site of infection, and local resistance patterns. The provided data and experimental models offer a foundation for further investigation and comparative studies to elucidate the subtle but potentially significant differences in their in vivo performance. It is recommended that future studies directly compare these two compounds in the same in vivo model to provide a more definitive assessment of their relative efficacy and pharmacokinetic profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cefditoren pivoxil versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefpodoxime proxetil in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative plasma pharmacokinetics of intravenous cefpodoxime sodium and oral cefpodoxime proxetil in beagle dogs. [epistemonikos.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effect of Cefteram Pivoxil and Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the post-antibiotic effect (PAE) of Cefteram Pivoxil in comparison to other β-lactam antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that can influence dosing regimens and clinical efficacy. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.
Executive Summary
Cefteram, the active metabolite of the prodrug this compound, is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory pathogens. While direct comparative studies on the PAE of this compound are limited, data from studies on similar third-generation oral cephalosporins, such as Cefditoren, provide valuable insights. Generally, third-generation cephalosporins exhibit a significant PAE against Gram-positive organisms like Streptococcus pneumoniae but a more variable and often shorter PAE against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. This contrasts with some other classes of β-lactams, where the PAE can be minimal or absent, particularly against Gram-negative bacilli.
Comparative Post-Antibiotic Effect (PAE) Data
The following table summarizes the in vitro PAE of various β-lactam antibiotics against key respiratory pathogens. The data for Cefditoren, a structurally and functionally similar third-generation oral cephalosporin, is used as a proxy for Cefteram.
| Antibiotic | Bacterial Strain | PAE (hours) |
| Cefditoren (as proxy for Cefteram) | Streptococcus pneumoniae | > 1[1] |
| Moraxella catarrhalis (β-lactamase-negative) | > 1[1] | |
| Streptococcus pyogenes | > 1[1] | |
| Cefixime | Streptococcus pneumoniae | Mixed Results[1] |
| Cefuroxime | Streptococcus pneumoniae | Mixed Results[1] |
| Loracarbef | Streptococcus pneumoniae | Mixed Results[1] |
| Cefaclor | Streptococcus pneumoniae | Mixed Results[1] |
| Amoxicillin | Streptococcus pneumoniae | Mixed Results[1] |
| Amoxicillin/Clavulanate | Streptococcus pneumoniae | Mixed Results[1] |
| Cefepime | Escherichia coli | > 1 |
| Klebsiella pneumoniae | > 1 | |
| Pseudomonas aeruginosa | > 1 | |
| Cefotaxime | Escherichia coli | > 1 |
| Klebsiella pneumoniae | > 1 | |
| Pseudomonas aeruginosa | < 1 | |
| Ceftazidime | Pseudomonas aeruginosa | < 1[2] |
| Imipenem | Escherichia coli | > 1[2] |
| Klebsiella pneumoniae | > 1[2] | |
| Pseudomonas aeruginosa | > 1[2] |
Note: "Mixed Results" indicates that the referenced study reported variable outcomes without providing specific quantitative data in the abstract.
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. A standardized methodology is outlined below.
Standard Protocol for In Vitro PAE Determination
-
Bacterial Culture Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.
-
Antibiotic Exposure: The bacterial suspension is then exposed to the test antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1-2 hours). A control culture without the antibiotic is run in parallel.
-
Antibiotic Removal: After the exposure period, the antibiotic is rapidly removed from the culture. This is commonly achieved by one of the following methods:
-
Centrifugation and Resuspension: The bacterial culture is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended in fresh, antibiotic-free broth. This process is often repeated to ensure complete removal of the drug.
-
Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.
-
-
Monitoring Bacterial Regrowth: The number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) in both the test and control cultures is monitored at regular intervals until the bacterial count in the test culture increases by one log10.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.
-
C is the corresponding time for the control culture.
-
Mechanism of Action and Post-Antibiotic Effect
The bactericidal action of β-lactam antibiotics, including Cefteram, stems from their ability to inhibit the synthesis of the bacterial cell wall. This process, and the subsequent recovery, is central to the post-antibiotic effect.
Caption: Mechanism of β-lactam induced Post-Antibiotic Effect.
Experimental Workflow for PAE Determination
The following diagram illustrates the typical workflow for determining the in vitro post-antibiotic effect of an antibiotic.
Caption: Experimental workflow for PAE determination.
Discussion and Conclusion
The available data, using Cefditoren as a proxy, suggests that this compound likely exhibits a clinically relevant post-antibiotic effect against key Gram-positive respiratory pathogens like Streptococcus pneumoniae. This prolonged effect may contribute to its therapeutic efficacy with intermittent dosing schedules. However, the PAE against Gram-negative bacteria is less pronounced and more variable among different cephalosporins. In contrast, carbapenems like imipenem consistently demonstrate a significant PAE against a broad range of Gram-negative bacilli.
For drug development professionals, these findings underscore the importance of characterizing the PAE of new β-lactam antibiotics. A longer PAE can be a significant advantage, potentially allowing for less frequent dosing, which can improve patient compliance and reduce the overall drug burden. Further direct comparative studies are warranted to precisely quantify the PAE of this compound against a wider range of clinical isolates and to fully understand its pharmacodynamic profile in relation to other β-lactam agents.
References
- 1. In vitro study of the post-antibiotic effect and the bactericidal activity of Cefditoren and ten other oral antimicrobial agents against upper and lower respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cefteram Pivoxil: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Cefteram Pivoxil is paramount for research, scientific, and drug development professionals. This guide provides essential procedural information to manage the disposal of this third-generation cephalosporin antibiotic, prioritizing laboratory safety and environmental responsibility.
This compound, a pivalate ester prodrug of the antibiotic cefteram, requires careful handling and disposal due to its classification as a hazardous substance and its potential environmental impact as a bioactive pharmaceutical compound.[1] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible chemical management in a laboratory setting.
Disposal Procedures for this compound
Given its hazardous nature, this compound should not be disposed of through standard laboratory drains or as regular solid waste. The following step-by-step procedure outlines the recommended disposal pathway, aligning with general principles for hazardous pharmaceutical waste management.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including expired or unused product, contaminated personal protective equipment (PPE), and experimental apparatus, must be treated as hazardous pharmaceutical waste.
-
Segregate at the Source: Immediately segregate this compound waste from non-hazardous waste streams. Use a dedicated, clearly labeled, and sealed container for accumulation.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for storing this compound waste.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Pharmaceutical Waste," the name "this compound," and any other identifiers required by your institution or local regulations.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Limit Accumulation Time: Adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored on-site.
Step 4: Professional Disposal
-
Engage a Licensed Contractor: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal contractor. These contractors are equipped to transport and dispose of pharmaceutical waste in compliance with federal and state regulations.
-
Incineration as the Preferred Method: The standard and recommended disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain all records of waste characterization, container labeling, and manifests from the disposal contractor. This documentation is crucial for regulatory compliance and institutional safety audits.
Quantitative Data and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₂₇N₉O₇S₂ |
| Molecular Weight | 593.6 g/mol |
| CAS Number | 82547-81-7 |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] |
Experimental Protocols and Safety Considerations
When handling this compound in a laboratory setting, it is imperative to follow standard safety protocols to minimize exposure and prevent accidental release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, follow your institution's established spill response procedures for hazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
